3-Fluoro-4-(1,2,4-oxadiazol-3-YL)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(1,2,4-oxadiazol-3-YL)benzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a fluorine atom and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(1,2,4-oxadiazol-3-YL)benzaldehyde typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the benzaldehyde moiety. One common method involves the reaction of a substituted benzaldehyde with an amidoxime in the presence of a dehydrating agent such as carbonyl diimidazole (CDI) in toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(1,2,4-oxadiazol-3-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 3-Fluoro-4-(1,2,4-oxadiazol-3-YL)benzoic acid.
Reduction: 3-Fluoro-4-(1,2,4-oxadiazol-3-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Fluoro-4-(1,2,4-oxadiazol-3-YL)benzaldehyde is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity .
Biology and Medicine: This compound has shown promise in medicinal chemistry for its potential anticancer, antibacterial, and antiviral properties. It is often used in the design and synthesis of new therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(1,2,4-oxadiazol-3-YL)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it has been studied as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and cancer progression .
Comparison with Similar Compounds
4-(1,2,4-Oxadiazol-3-YL)benzaldehyde: Lacks the fluorine substitution, which may affect its biological activity and chemical reactivity.
3-(4-Amino-1,2,5-oxadiazol-3-YL)-4-(4-nitro-1,2,5-oxadiazol-3-YL)-1,2,5-oxadiazole: Contains different substituents on the oxadiazole ring, leading to different properties and applications.
Uniqueness: The presence of the fluorine atom in 3-Fluoro-4-(1,2,4-oxadiazol-3-YL)benzaldehyde can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, which can be advantageous in drug development .
Properties
Molecular Formula |
C9H5FN2O2 |
---|---|
Molecular Weight |
192.15 g/mol |
IUPAC Name |
3-fluoro-4-(1,2,4-oxadiazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C9H5FN2O2/c10-8-3-6(4-13)1-2-7(8)9-11-5-14-12-9/h1-5H |
InChI Key |
AXRUFJYGMWLUKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)C2=NOC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.